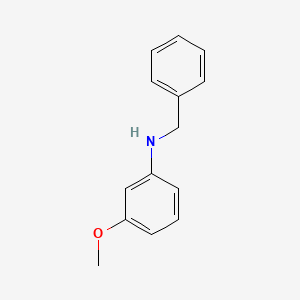

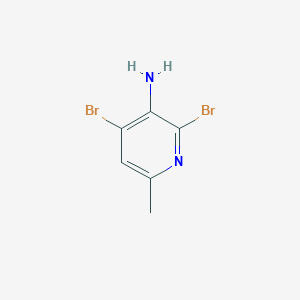

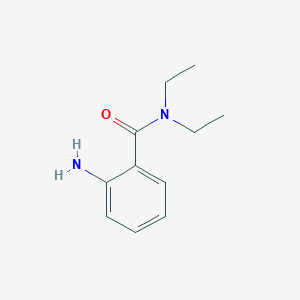

![molecular formula C16H21NS2 B1278304 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 141029-75-6](/img/structure/B1278304.png)

4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

Overview

Description

4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP) and its derivatives are important materials in the field of organic electronics due to their unique electronic and optical properties. These materials have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. The DTP unit is a fused heteroacene that combines two thiophene rings with a central pyrrole, which can be functionalized to tune its properties for specific applications .

Synthesis Analysis

The synthesis of DTP derivatives involves various methods starting from commercially available bromothiophene precursors. Key steps in the synthesis include the Cadogan reaction, Ullmann-type C-N couplings, or Buchwald-Hartwig-type aminations to construct the central pyrrole ring. These methods have been optimized to achieve overall yields ranging from 33% to 63% and are scalable for large-scale production . Additionally, Stille and Suzuki cross-coupling reactions have been employed to introduce various functional groups and aryl units to the DTP core, allowing for further molecular tuning .

Molecular Structure Analysis

The molecular structure of DTP-based materials has been characterized using techniques such as X-ray crystallography, which revealed that certain DTP derivatives crystallize in the orthorhombic space group with specific lattice parameters. The incorporation of solubilizing side chains and aryl end-groups has been shown to influence the planarity and stacking of the DTP backbone, which is crucial for electronic properties .

Chemical Reactions Analysis

DTP derivatives exhibit interesting reactivity patterns, such as the direct addition of tetracyanoethylene to N-substituted DTPs, leading to products with varying electronic characteristics. These reactions result in aromatic mono- and bis-tricyanovinyl-substituted products, as well as quinoidal products with dicyanomethylene groups, which demonstrate red-shifted absorptions and increased electron affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTP derivatives have been extensively studied. Photophysical and electrochemical characterizations reveal that these materials exhibit high fluorescence efficiencies, redox activity, and electrochromic behavior. The electronic nature of the functional groups and the structural differences among DTP derivatives significantly affect their optoelectronic properties. For instance, the HOMO energy levels can be modulated by varying the N-functionalization and terminal aryl units, leading to highly fluorescent oligomers with solution fluorescence efficiencies up to 92% . The DTP-based materials have also been used as emissive layers in OLEDs, demonstrating their potential in device applications .

Scientific Research Applications

Electropolymerization and Electrochromic Properties

- 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole derivatives have been used to create π-conjugated polymers through electropolymerization. These polymers exhibit intriguing electrochromic behavior and redox properties, useful in applications like smart windows and displays (Udum et al., 2014).

Synthesis and Photovoltaic Applications

- A synthetic route for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles has been developed, which is significant for constructing conjugated polymeric systems for photovoltaic applications (Ogawa & Rasmussen, 2003).

- Dithieno[3,2-b:2',3'-d]pyrrole-based materials have been identified as essential for organic and hybrid solar cell applications, due to their enhanced carrier mobilities and solution fluorescence properties (Geng et al., 2019).

Organic Electronics and Fluorescent Materials

- N-functionalized poly(dithieno[3,2-b:2',3'-d]pyrrole)s have been developed, showing high fluorescence and reduced band gaps. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Ogawa & Rasmussen, 2006).

- Dithieno[3,2-b:2',3'-d]pyrrole-based copolymers have been synthesized and used in OLED devices due to their high fluorescence quantum efficiencies (Evenson et al., 2011).

Field-Effect Transistors

- Novel copolymers based on N-alkyl dithieno[3,2-b:2',3'-d]pyrroles have been developed for field-effect transistors, exhibiting high charge carrier mobilities and good electrical performance (Liu et al., 2008).

Stability and Energy Levels in Materials

- The incorporation of N-acyl groups into dithieno[3,2-b:2',3'-d]pyrroles can stabilize the energy levels, making them attractive for designing conjugated materials (Evenson & Rasmussen, 2010).

Mechanism of Action

Target of Action

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives are primarily used as building blocks in the development of π-conjugated polymers and small molecules . These materials are key components in organic and hybrid solar cell applications .

Mode of Action

The mode of action of DTP-based materials involves their interaction with light. They are capable of absorbing light and generating charge carriers, which are then transported to the electrodes of a solar cell . The DTP unit enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells (OSCs) .

Biochemical Pathways

The biochemical pathways involved in the action of DTP-based materials are primarily related to the photovoltaic effect . When light is absorbed by these materials, it excites electrons to a higher energy state, creating electron-hole pairs. These charge carriers are then separated and transported to the electrodes, generating an electric current .

Pharmacokinetics

Thesolubility, stability, and electronic properties of DTP-based materials are crucial for their performance in solar cells .

Result of Action

The result of the action of DTP-based materials is the generation of electricity from light. Specifically, DTP-based materials have been shown to achieve power conversion efficiencies over 18% in perovskite solar cells .

Action Environment

The action of DTP-based materials is influenced by environmental factors such as light intensity and temperature . For instance, the performance of DTP-based solar cells can be affected by the intensity of incident light, with higher light intensities leading to increased power conversion efficiencies . Moreover, the stability of these materials can be influenced by environmental conditions such as humidity and temperature .

Safety and Hazards

Future Directions

The compound has been used in the development of efficient perovskite solar cells . The present finding highlights the potential of DTP based HTMs for efficient PSCs . The compound has also been incorporated into a soluble conjugated oligomer, which was readily deprotonated in solution, resulting in a shift of the main absorption peak by 0.55 eV .

properties

IUPAC Name |

7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NS2/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCJLBJHTUIOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452753 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141029-75-6 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole as a donor unit in these copolymers?

A1: this compound serves as an electron-rich unit (donor) when paired with electron-deficient acceptor units like dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,lm]perylene. This donor-acceptor combination within the copolymer structure facilitates charge transfer upon light absorption. This property is crucial for potential applications in organic electronics, such as organic photovoltaics (OPVs). The study demonstrated that incorporating this compound into the copolymer structure resulted in materials with broad light absorption in the visible region and band gaps ranging from 1.38-1.85 eV []. These optical properties make these materials promising candidates for further exploration in organic solar cell applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.